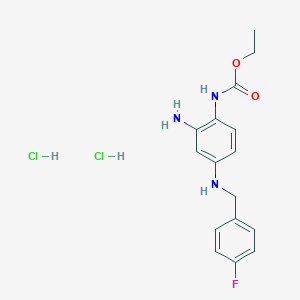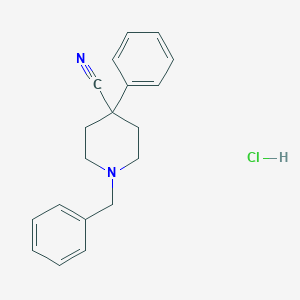![molecular formula C17H25N3O B024110 [6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine CAS No. 769917-29-5](/img/structure/B24110.png)
[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine
Descripción general
Descripción
“[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine” is an organic compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been widely studied. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular formula of “[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine” is C17H25N3O . Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom .Chemical Reactions Analysis
Imidazole is amphoteric, which means it can function both as an acid and as a base . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D . It is highly soluble in water, producing a mildly alkaline solution .Aplicaciones Científicas De Investigación
Inhibition of 20-HETE Synthase
CAY10434 is a potent and selective inhibitor of the 20-HETE synthase CYP4A11 . It exhibits an IC50 value of 8.8 nM when tested in human renal microsomes . This makes it a valuable tool in studying the role of 20-HETE, an important metabolite of arachidonic acid, in various physiological processes .
Research in Endocrinology & Metabolism
Given its role as a 20-HETE synthase inhibitor, CAY10434 is used in research related to endocrinology and metabolism . It can help in understanding the role of 20-HETE in these biological processes .
Lipid Biochemistry Research
CAY10434 is also used in lipid biochemistry research . As 20-HETE is a metabolite of arachidonic acid, a polyunsaturated fatty acid, CAY10434 can be used to study lipid-related biochemical pathways .
Cytochrome P450 Pathways
CAY10434 is used in research related to Cytochrome P450 pathways . As a selective inhibitor of CYP4A11, it can help in studying the role of this enzyme in various biochemical reactions .
Antibacterial Activities
Imidazole containing compounds, like CAY10434, have been reported to show antibacterial activities . They have been investigated against various bacterial strains .
Pharmaceutical Applications
Imidazole is a key component in many pharmaceuticals . Given that CAY10434 contains an imidazole ring, it has potential applications in the development of new drugs . The derivatives of imidazole show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mecanismo De Acción
Target of Action
CAY10434 primarily targets the 20-HETE synthase CYP4A11 , a member of the cytochrome P450 (CYP450) enzymes . This enzyme plays a crucial role in the metabolism of arachidonic acid, particularly in the vasculature and kidneys .
Mode of Action
CAY10434 interacts with its target, CYP4A11, by inhibiting its function . It exhibits an IC50 value of 8.8 nM when tested in human renal microsomes . This inhibition disrupts the normal function of the enzyme, leading to changes in the metabolic processes it controls.
Biochemical Pathways
The primary biochemical pathway affected by CAY10434 is the arachidonic acid metabolism pathway . By inhibiting CYP4A11, CAY10434 reduces the synthesis of 20-HETE, an important metabolite of arachidonic acid . This can lead to downstream effects on various physiological processes, including vascular function.
Pharmacokinetics
For instance, it is soluble in ethanol, DMSO, and DMF . These properties can influence the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
The inhibition of CYP4A11 by CAY10434 leads to a decrease in the production of 20-HETE . This can have various molecular and cellular effects, depending on the specific physiological context. For example, it has been reported that CAY10434 can improve the contractile response to angiotensin II .
Action Environment
The action, efficacy, and stability of CAY10434 can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the pH and composition of the surrounding medium . Additionally, factors such as temperature and light exposure could potentially impact the compound’s stability.
Safety and Hazards
Direcciones Futuras
Given the broad range of chemical and biological properties of imidazole and its derivatives, they have become an important synthon in the development of new drugs . Therefore, the future directions in this field could involve the development of novel imidazole-containing compounds with improved therapeutic properties.
Propiedades
IUPAC Name |
6-(4-imidazol-1-ylphenoxy)-N,N-dimethylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-19(2)12-5-3-4-6-14-21-17-9-7-16(8-10-17)20-13-11-18-15-20/h7-11,13,15H,3-6,12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFQJYUSSPRJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCCOC1=CC=C(C=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(4-Imidazol-1-yl-phenoxy)-hexyl]-dimethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

